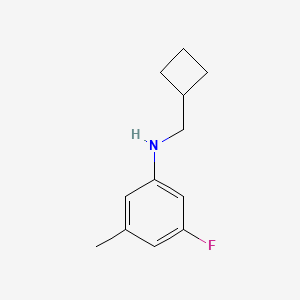

N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline

CAS No.: 1526578-89-1

Cat. No.: VC3085326

Molecular Formula: C12H16FN

Molecular Weight: 193.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1526578-89-1 |

|---|---|

| Molecular Formula | C12H16FN |

| Molecular Weight | 193.26 g/mol |

| IUPAC Name | N-(cyclobutylmethyl)-3-fluoro-5-methylaniline |

| Standard InChI | InChI=1S/C12H16FN/c1-9-5-11(13)7-12(6-9)14-8-10-3-2-4-10/h5-7,10,14H,2-4,8H2,1H3 |

| Standard InChI Key | KRZUHARBQVJIEU-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1)F)NCC2CCC2 |

| Canonical SMILES | CC1=CC(=CC(=C1)F)NCC2CCC2 |

Introduction

N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline is a chemical compound with the molecular formula C12H16FN and a molecular weight of 193.26 g/mol . This compound is identified by its CAS number, 1526578-89-1. Despite its specific chemical structure and properties, detailed information about its physical characteristics, such as boiling point, melting point, and density, is currently not available .

Synthesis and Applications

While specific synthesis methods for N-(Cyclobutylmethyl)-3-fluoro-5-methylaniline are not detailed in the available literature, compounds with similar structures often involve reactions that attach the cyclobutylmethyl group to the aniline ring. The applications of this compound are not well-documented, but it may be of interest in pharmaceutical or chemical research due to its unique structure.

Related Compounds and Research

Compounds with similar structures, such as 3-fluoro-5-methylaniline (CAS No. 52215-41-5), have been studied for their properties and potential applications. For example, 3-fluoro-5-methylaniline has a predicted density of 1.115±0.06 g/cm3 and a boiling point of 207.4±20.0 °C . These compounds often serve as precursors or intermediates in the synthesis of more complex molecules.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume